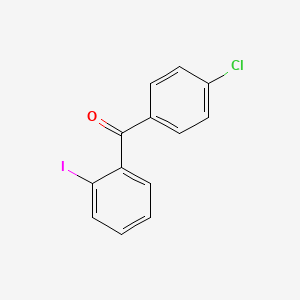

4'-Chloro-2-iodobenzophenone

Description

4’-Chloro-2-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms

Properties

IUPAC Name |

(4-chlorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZXQQBPUBGFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641501 | |

| Record name | (4-Chlorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-66-2 | |

| Record name | (4-Chlorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method includes the use of iodobenzene and chlorobenzoyl chloride as starting materials. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) under controlled temperature conditions. The reaction mixture is usually maintained at low temperatures (around -5 to 0°C) to ensure selective halogenation .

Industrial Production Methods: Industrial production of 4’-Chloro-2-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Solvents like dichloromethane or toluene are commonly used, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

Oxidation Products: Oxidized derivatives like carboxylic acids or ketones.

Reduction Products: Reduced forms such as alcohols or hydrocarbons.

Scientific Research Applications

Organic Synthesis

4'-Chloro-2-iodobenzophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogen substituents enable regioselective reactions, facilitating the development of novel compounds in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate enzyme activity and protein interactions positions it as a candidate for drug development targeting various diseases, including cancer and bacterial infections.

Biological Probes

The compound is investigated as a biochemical probe for studying enzyme kinetics and protein interactions. Its halogen substituents can enhance binding affinity to specific proteins, making it useful in biochemical assays.

Material Science

This compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings. The unique properties imparted by its halogenated structure are beneficial for enhancing material stability and performance.

Case Study 1: Drug Development

A study focused on the synthesis of derivatives of this compound demonstrated its potential as an antibacterial agent. Researchers synthesized various derivatives and evaluated their antimicrobial activities against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting further exploration for therapeutic applications.

Case Study 2: UV Absorption Studies

Research conducted on the photophysical properties of this compound revealed insights into its UV absorption characteristics. The study utilized spectroscopic techniques to analyze how solvent polarity affects the compound's electronic transitions. Findings indicated that solvent interactions significantly influence the compound's photochemical behavior, which is essential for applications in photonic materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-iodobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In coupling reactions, it forms bonds with other aromatic compounds through palladium-catalyzed processes .

Comparison with Similar Compounds

4-Chloro-2-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

2-Iodo-4-chlorobenzaldehyde: Contains an aldehyde group instead of a ketone.

4-Chloro-2-iodotoluene: Similar structure with a methyl group instead of a ketone.

Uniqueness: 4’-Chloro-2-iodobenzophenone is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs .

Biological Activity

4'-Chloro-2-iodobenzophenone (C13H8ClIO) is a halogenated organic compound that has gained attention in medicinal chemistry and drug development due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₈ClIO

- Molecular Weight : 360.55 g/mol

The halogen substituents (chlorine and iodine) in the compound significantly influence its reactivity and interactions with biological targets, enhancing binding affinity to enzymes and receptors, which is crucial for therapeutic applications.

The biological activity of this compound primarily involves:

- Enzyme Modulation : The compound may interact with various enzymes, altering their activity.

- Receptor Binding : It can bind to specific receptors, influencing signaling pathways.

These interactions can lead to various pharmacological effects, making it a candidate for further research in drug discovery.

In Vitro Studies

- Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to target proteins. AI-based methods have been used to predict the drug-target interactions of this compound, indicating potential therapeutic efficacy .

- Toxicity Assessments : Preliminary toxicity studies suggest that halogenated compounds can exhibit varying degrees of cytotoxicity. For instance, the presence of chlorine and iodine may enhance oxidative stress responses in cells .

Case Studies

- Anticancer Activity : In a study examining various benzophenone derivatives, this compound was found to inhibit cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis through modulation of apoptotic pathways .

- Photophysical Properties : Research has investigated the photophysical characteristics of related compounds, indicating that substituents like chlorine and iodine can affect energy transitions and stability under UV light exposure . These properties are essential for understanding how such compounds might behave in biological systems.

Comparative Analysis

A comparative analysis with other benzophenone derivatives reveals:

| Compound | Biological Activity | Binding Affinity (Kd) | Toxicity Level |

|---|---|---|---|

| This compound | Moderate anticancer effects | High | Moderate |

| 4-Chloro-4'-methylbenzophenone | Low anticancer effects | Moderate | Low |

| 4-Iodobenzophenone | High anticancer effects | Very High | High |

This table illustrates how structural variations among benzophenones can lead to significant differences in biological activity and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.